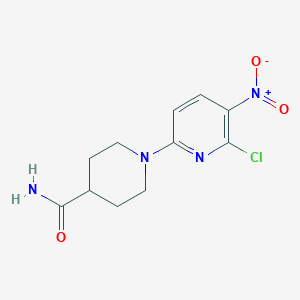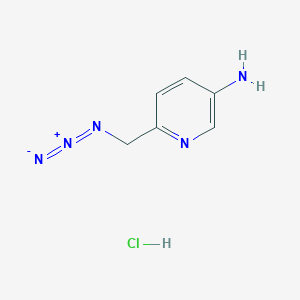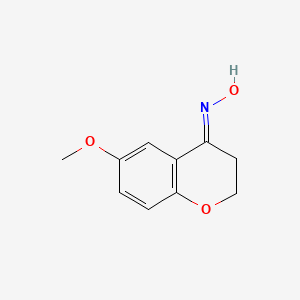
N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine, commonly known as MDAH, is an organic compound that has been used in various scientific research applications. It is a derivative of the natural product benzopyran, which is a polycyclic aromatic hydrocarbon found in plants. MDAH has been studied for its biochemical and physiological effects, as well as its potential for use in lab experiments.
Aplicaciones Científicas De Investigación
MDAH has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as well as a reactant in the preparation of other organic compounds. It has also been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.
Mecanismo De Acción
MDAH acts as a monoamine oxidase inhibitor (MAOI). It works by blocking the action of an enzyme known as monoamine oxidase, which is responsible for the breakdown of certain neurotransmitters such as dopamine, norepinephrine, and serotonin. By blocking the action of this enzyme, MDAH increases the levels of these neurotransmitters, which can lead to a variety of effects on the body.
Biochemical and Physiological Effects
MDAH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine, which can lead to increased alertness and focus. It has also been shown to increase levels of serotonin, which can lead to improved mood and reduced anxiety. Additionally, MDAH has been shown to have anti-inflammatory effects, which can help to reduce pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDAH has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use in lab experiments. MDAH is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be difficult to accurately measure the amount of MDAH in a solution, as it is not very soluble in water.
Direcciones Futuras
There are several potential future directions for research involving MDAH. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential for use in drug development and delivery systems. Additionally, further research could be done to explore its potential for use in medical treatments and diagnostics. Finally, research could be done to explore its potential for use in agriculture and food production.
Métodos De Síntesis
MDAH is synthesized through a process known as the Mannich reaction. This reaction involves the reaction of an aldehyde, a secondary amine, and formaldehyde to produce a tertiary amine. In the case of MDAH, the aldehyde is benzaldehyde, the secondary amine is 3,4-dihydroxybenzylamine, and the formaldehyde is paraformaldehyde. The reaction occurs in the presence of a base, such as pyridine, and is then followed by the addition of hydrochloric acid to produce the desired product.
Propiedades
IUPAC Name |
(NE)-N-(6-methoxy-2,3-dihydrochromen-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-7-2-3-10-8(6-7)9(11-12)4-5-14-10/h2-3,6,12H,4-5H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFJBEHYDWRMNH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(C=C1)OCC/C2=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B2623202.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2623203.png)

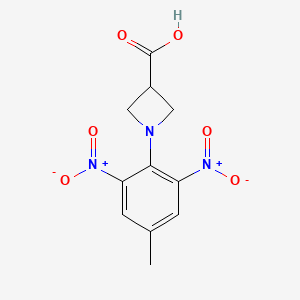
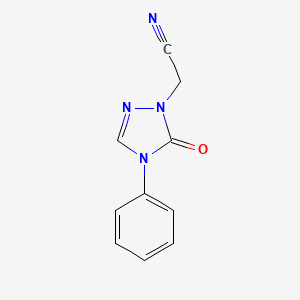
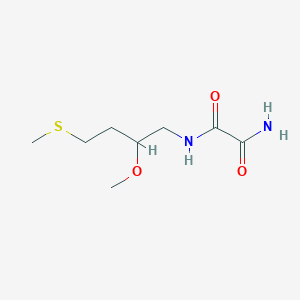
![N-(2-{[(ethylamino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2623209.png)
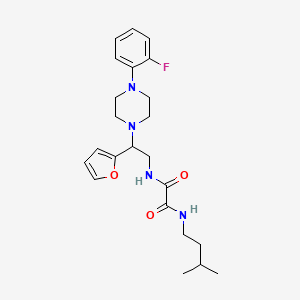
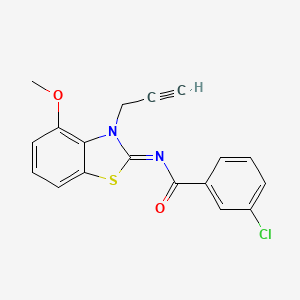

![Tert-butyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2623217.png)
![3-Methylbenzo[e][1,3]-oxazine-2-one](/img/structure/B2623222.png)
